molecular formula C11H14O2 B8437980 4-(3-Methylphenoxy)-2-butanone

4-(3-Methylphenoxy)-2-butanone

Cat. No.: B8437980
M. Wt: 178.23 g/mol
InChI Key: PRHUDBURIYJXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylphenoxy)-2-butanone is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-(3-methylphenoxy)butan-2-one

InChI

InChI=1S/C11H14O2/c1-9-4-3-5-11(8-9)13-7-6-10(2)12/h3-5,8H,6-7H2,1-2H3

InChI Key

PRHUDBURIYJXPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To m-Cresol (4.0 g, 37 mmol), methyl vinyl ketone (3.2 mL, 37 mmol) in chloroform (25 mL), was added diispropyl ethyl amine. The mixture was heated at reflux for 16 h, allowed to cool to room temperature and evaporated. The residue has 50% product and 50% starting material. The starting material was separated as t-butyldimethyl silyl ether. The product was isolated via plug filteration using silica gel 50% hexane/ethyl acetate. Yield 4.5 g (68%). As an alternative purification procedure, the crude reaction mixture was evaporated, dissolved in DMF (0.2M) and 0.5 equivalents of imidazole and 0.5 equivalents of tBDMSCI were added. The reaction was stirred for 3 hr at room temperature and then the solvents were removed in vacuo. To the residue was added 75 mL ethyl acetate and 75 mL water (ratio of 1/1). The ethyl acetate layer was separated and dried over Na2SO4. The solvents were removed in vacuo. The crude material was placed on a pad of silical gel and the silylated m-cresol was removed with hexanes. The product was obtained by eluting with 5-10% ethyl acetate in hexanes. The solvents were removed in vacuo to give the desired product. 1H(CDCl3):7.15 (t, 1H), 6.65-6.80(m, 2H), 4.25 (t, 2H), 2.75 (t, 2H), 2.25 and 2.35 (2 s, 3H each).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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